molecular formula HSO4(−)<br>HO4S- B1211346 Hydrogen sulfate CAS No. 12143-45-2

Hydrogen sulfate

Cat. No. B1211346
CAS RN: 12143-45-2
M. Wt: 97.07 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-M
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Description

Hydrogensulfate is a sulfur oxoanion. It is a conjugate base of a sulfuric acid. It is a conjugate acid of a sulfate.

Scientific Research Applications

1. Environmental Remediation and Wastewater Treatment

  • Sulfate-Reducing Bacteria (SRB) in Wastewater Treatment : SRB are used in wastewater treatment systems for the remediation of acid mine drainage, groundwater, sewage, and industrial wastewater. Research into SRB metabolism and operational conditions is ongoing to improve the efficiency and robustness of these processes (Zeng et al., 2019).
  • Biochar for Hydrogen Sulfide Removal : Biochar has been investigated for its ability to remove hydrogen sulfide from biogas in wastewater treatment, showing high adsorption capacity and potential for sulfur recovery (Jarupat Kanjanarong et al., 2017).

2. Biological Sulfur Cycling

  • Oxidation of Reduced Inorganic Sulfur Compounds : The biological oxidation of hydrogen sulfide to sulfate is a key reaction in the global sulfur cycle, primarily facilitated by prokaryotes (C. Friedrich et al., 2001).
  • Microbial Pathways in Colonic Sulfur Metabolism : The role of sulfate-reducing bacteria in colonic sulfur metabolism has implications for intestinal disorders and colorectal cancer (Franck Carbonero et al., 2012).

3. Sulfate Reduction Techniques

  • Biogenic Hydrogen Sulfide for Metal Precipitation : The use of SRB for the precipitation of heavy metals from acid mine drainage through biogenic hydrogen sulfide production has been explored (M. T. Alvarez et al., 2007).
  • Electron Donors in Biological Sulfate Reduction : Various electron donors like hydrogen, methanol, ethanol, and sugars are used in biological sulfate reduction, particularly in treating sulfate-rich wastewaters (W. Liamleam and A. Annachhatre, 2007).

4. Industrial and Analytical Applications

  • Sulfate Determination Using Tin (II)-Strong Phosphoric Acid : A method for determining sulfate by reducing it to hydrogen sulfide using Tin (II)-Strong Phosphoric Acid has been developed (T. Kiba et al., 1955).
  • Synthesis Gas as an Energy and Carbon Source for Sulfate Reduction : Synthesis gas mixtures (H2/CO/CO2) have been used as energy and carbon sources for biological sulfate reduction in gas-lift reactors (R. V. van Houten et al., 1996).

properties

IUPAC Name

hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO4S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897131
Record name Bisulfate anion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14996-02-2, 12143-45-2
Record name Hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14996-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate(1-), tetraoxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfate, hydrogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisulfate anion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen sulfate
Reactant of Route 2
Hydrogen sulfate
Reactant of Route 3
Hydrogen sulfate
Reactant of Route 4
Hydrogen sulfate
Reactant of Route 5
Hydrogen sulfate
Reactant of Route 6
Hydrogen sulfate

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